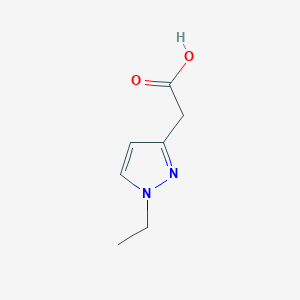

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

説明

Overview of Pyrazole (B372694) Derivatives in Contemporary Chemical and Biological Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core scaffold in a vast array of compounds that are of significant interest in chemistry and biology. nih.govpharmatutor.orgmdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, which has made them a focal point of research in medicinal chemistry and drug discovery. pharmatutor.orgnih.govmdpi.com

In contemporary research, these compounds are investigated for numerous pharmacological applications. mdpi.com Their diverse therapeutic potential has led to the development of several FDA-approved drugs containing the pyrazole moiety. acs.org The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening against various biological targets. uobaghdad.edu.iquobaghdad.edu.iq This has resulted in the identification of pyrazole derivatives with a range of activities. nih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Many pyrazole derivatives exhibit potent anti-inflammatory properties. nih.gov |

| Antimicrobial | The pyrazole scaffold is found in compounds with significant antibacterial and antifungal effects. mdpi.comacs.org |

| Anticancer | Certain pyrazole-based compounds have shown promise in inhibiting the growth of cancer cells. mdpi.commdpi.com |

| Neuroprotective | Research has indicated that some pyrazole derivatives may offer protection against neuronal damage. nih.gov |

| Agrochemical | Beyond medicine, pyrazole derivatives are also utilized in agriculture as pesticides and herbicides. nih.gov |

Rationale for the Specific Investigation of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

The specific investigation of this compound is driven by the established importance of both the pyrazole core and the acetic acid functional group in bioactive molecules. The pyrazole ring system is a well-known pharmacophore, and attaching an acetic acid side chain can significantly influence a molecule's properties, including its solubility and ability to interact with biological targets.

The rationale for synthesizing and studying this particular compound can be broken down as follows:

Structural Novelty : The combination of an ethyl group at the N1 position of the pyrazole ring and an acetic acid group at the C3 position represents a unique chemical entity that may possess novel biological activities.

Exploring Structure-Activity Relationships (SAR) : By systematically modifying the substituents on the pyrazole ring, researchers can explore how these changes affect the compound's biological activity. The ethyl group at N1 is a common modification intended to enhance metabolic stability or receptor binding.

Potential as a Building Block : This compound can serve as a versatile intermediate in the synthesis of more complex molecules, such as amides, esters, and other heterocyclic systems, by leveraging the reactivity of the carboxylic acid group. researchgate.net

Historical Development and Significance of Related Pyrazole Scaffolds

The history of pyrazole chemistry dates back to 1883, with its first synthesis by the German chemist Ludwig Knorr. A classical and significant method for synthesizing substituted pyrazoles is the Knorr-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). This foundational work opened the door to the vast field of pyrazole chemistry.

Over the decades, the synthesis of pyrazole derivatives has evolved significantly, with the development of more efficient and versatile methods. mdpi.com The significance of the pyrazole scaffold grew as its presence was identified in numerous biologically active compounds. The discovery of the anti-inflammatory properties of certain pyrazolones was a major milestone that spurred further interest in this class of compounds.

The development of pyrazole-based pharmaceuticals has had a substantial impact on medicine. The versatility of the pyrazole ring has allowed it to be incorporated into drugs targeting a wide range of diseases, solidifying its importance as a privileged scaffold in medicinal chemistry.

Academic Scope and Research Objectives for this compound

The academic investigation of a novel compound like this compound typically follows a structured set of research objectives. The primary goal is to thoroughly characterize the molecule and explore its potential applications.

Key Research Objectives:

Synthesis and Characterization : The initial objective is to develop an efficient and reproducible synthetic route to obtain the pure compound. uobaghdad.edu.iquobaghdad.edu.iq Following synthesis, a comprehensive characterization is performed using various analytical techniques.

Physicochemical Profiling : Determining the compound's physical and chemical properties is crucial for understanding its behavior and potential for further development.

Biological Screening : Based on the known activities of related pyrazole derivatives, the compound would be screened against a panel of biological targets to identify any potential therapeutic activities. mdpi.comacs.org This often includes assays for anti-inflammatory, antimicrobial, and anticancer effects.

Structure-Activity Relationship (SAR) Studies : If initial screening reveals promising activity, further studies would involve synthesizing analogs of the compound to understand the relationship between its chemical structure and biological function.

Table 2: Physicochemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CCN1C=CC(=N1)CC(=O)O |

| InChI Key | YJKALDLHVKUPBQ-UHFFFAOYSA-N |

| Predicted XlogP | 0.0 |

Structure

3D Structure

特性

IUPAC Name |

2-(1-ethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKALDLHVKUPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid reveals several plausible disconnection points, highlighting potential starting materials and synthetic strategies. The most logical disconnections focus on the formation of the pyrazole (B372694) ring, a common approach in heterocyclic chemistry.

Primary Disconnection (C-N Bond Formation): The most common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com This leads to the disconnection of the two C-N bonds of the pyrazole ring. For the target molecule, this suggests a reaction between a precursor containing the five-carbon backbone and ethylhydrazine (B1196685).

A key precursor identified through this disconnection is a γ-keto acid or its ester derivative. The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnect: The acetic acid side chain can be introduced via the hydrolysis of a corresponding ester, such as ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.

Disconnect: The pyrazole ring is disconnected across the N1-C5 and N2-C3 bonds. This points to a reaction between ethylhydrazine and a suitable five-carbon building block.

Key Intermediate: A 4-oxobutanoic acid derivative (e.g., ethyl 4-oxobutanoate (B1241810) or a related diketone).

This retrosynthetic approach simplifies the synthesis to the assembly of readily available starting materials.

Established Synthetic Pathways to Pyrazole-3-acetic Acid Derivatives

The synthesis of pyrazole-3-acetic acid derivatives is well-documented, providing a solid foundation for the preparation of this compound. A prevalent method involves the cyclocondensation reaction of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent. mdpi.com

One established route involves the reaction of a hydrazine with a γ-ketoester. For the synthesis of the target molecule, ethyl 4,4-diethoxybutanoate can be reacted with ethylhydrazine. The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and elimination of ethanol (B145695) to yield the pyrazole ring. The subsequent hydrolysis of the ester group affords the desired carboxylic acid.

Another common pathway utilizes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, which can lead to the formation of pyrazolines that are subsequently oxidized to pyrazoles. nih.govmdpi.com

The following table outlines a potential established pathway for the synthesis of the target compound:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 4,4-diethoxybutanoate, Ethylhydrazine | Acetic acid, Reflux | Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate |

| 2 | Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate | Aqueous NaOH, then acidic workup (e.g., HCl) | This compound |

Novel and Green Chemistry Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methodologies. These green chemistry approaches are applicable to the synthesis of pyrazole derivatives and offer advantages such as reduced waste, lower energy consumption, and the use of less hazardous materials. researchgate.netbenthamdirect.comresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like pyrazoles. nih.gov A plausible one-pot synthesis of a precursor to this compound could involve the reaction of an aldehyde, an active methylene (B1212753) compound, and ethylhydrazine. While direct synthesis of the target molecule via an MCR might be challenging, the pyrazole core can be efficiently constructed using this strategy.

Catalytic Approaches (e.g., Transition Metal-Mediated Cyclization)

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. For instance, copper-catalyzed cycloaddition reactions have been employed for the synthesis of pyrazole derivatives. mdpi.com A potential catalytic approach for the target molecule could involve a copper-catalyzed reaction between a suitable alkyne and an aldehyde hydrazone. mdpi.com This method can offer high regioselectivity and milder reaction conditions compared to traditional methods.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted organic synthesis (MAOS) are key green chemistry techniques that can significantly reduce reaction times and improve yields. nih.govtandfonline.com The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often with the use of a solid support or catalyst. tandfonline.com Microwave irradiation can accelerate the cyclocondensation reaction between the hydrazine derivative and the dicarbonyl compound, leading to a more energy-efficient process. nih.gov

The following table illustrates a comparison of conventional and green synthetic approaches for a key pyrazole formation step:

| Method | Solvent | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Ethanol, Toluene | Several hours | Moderate | High |

| Microwave-Assisted | Water-ethanol, or solvent-free | Minutes | High | Low |

| Ultrasonic Irradiation | Aqueous medium | Short | Excellent | Low |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Catalyst: The choice of catalyst is crucial. For cyclocondensation reactions, acidic catalysts like acetic acid or p-toluenesulfonic acid are commonly used. mdpi.comnih.gov In transition metal-mediated syntheses, the selection of the metal and ligand can significantly influence the outcome.

Solvent: The polarity of the solvent can affect the reaction rate and selectivity. While traditional syntheses often employ organic solvents like ethanol or toluene, green approaches favor water or solvent-free conditions. researchgate.net

Temperature: The reaction temperature is a key parameter to control. While some reactions require reflux conditions, others can be performed at room temperature, especially with the use of efficient catalysts or microwave irradiation. mdpi.com

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can help to drive the reaction to completion and minimize the formation of side products.

Systematic optimization of these parameters, for instance, through a Design of Experiments (DoE) approach, can lead to a robust and high-yielding synthesis of the target compound.

Scale-Up Considerations and Process Chemistry for Efficient Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. A successful scale-up requires careful consideration of reaction kinetics, thermodynamics, mass and heat transfer, safety, and environmental impact. For the synthesis of this compound, a plausible industrial route would likely involve the Knorr pyrazole synthesis or a similar cyclocondensation reaction to form a pyrazole precursor, followed by functional group manipulation to yield the final product.

A key consideration in the industrial synthesis of pyrazoles is the management of reaction conditions to ensure regioselectivity, particularly when using unsymmetrical dicarbonyl compounds. mdpi.com The choice of solvent, catalyst, and reaction temperature can significantly influence the isomeric purity of the product. researchgate.netresearchgate.net For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazines has been shown to be highly regioselective, a desirable feature for industrial processes. mdpi.com

Route 1: Cyclocondensation followed by Hydrolysis

A prevalent method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comchemhelpasap.com For the target molecule, a likely precursor would be an ester of 1-ethyl-1H-pyrazole-3-carboxylic acid. This could be synthesized from a suitable β-ketoester and ethylhydrazine. The subsequent hydrolysis of the ester would yield the carboxylic acid, which would then need to be homologated to the desired acetic acid derivative.

Table 1: Comparison of Potential Solvents for Pyrazole Synthesis

| Solvent | Boiling Point (°C) | Key Considerations for Scale-Up |

|---|---|---|

| Ethanol | 78 | Good solubility for many reactants, relatively low toxicity. Flammability is a key safety concern. |

| Acetic Acid | 118 | Can act as both solvent and catalyst. Corrosive nature requires appropriate reactor materials. |

| Water | 100 | Environmentally benign ("green") solvent. May require pressure to achieve higher temperatures. Product isolation can be simplified. |

Scale-Up Challenges in Pyrazole Ring Formation:

Exothermicity: The condensation reaction between hydrazines and dicarbonyl compounds is often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is standard practice.

Reagent Addition: The rate of addition of the hydrazine component needs to be carefully controlled to manage the reaction exotherm. Slow, subsurface addition is often preferred to ensure rapid mixing and heat dissipation.

Safety with Hydrazine: Hydrazine and its derivatives are toxic and potentially explosive. chemhelpasap.com Handling procedures must be robust, including the use of closed systems and appropriate personal protective equipment. The development of safer, less hazardous hydrazine surrogates is an ongoing area of research.

Work-up and Isolation: On a large scale, extraction and distillation are the primary methods for product isolation. The choice of extraction solvent is critical and must be based on factors such as product solubility, ease of recovery, and environmental impact.

Route 2: Homologation of a Pyrazole Precursor

Once a suitable precursor like 1-ethyl-1H-pyrazole-3-carboxylic acid is obtained, the acetic acid side chain can be introduced through a homologation reaction. The Arndt-Eistert reaction is a classic method for this transformation, involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement. blogspot.comlibretexts.orgambeed.comorganic-chemistry.org

Scale-Up Challenges in Arndt-Eistert Homologation:

Diazomethane Hazard: Diazomethane is highly toxic and explosive, making its use on an industrial scale exceptionally challenging and often prohibitive. blogspot.com

Flow Chemistry as a Safer Alternative: Modern process chemistry often employs continuous flow reactors for hazardous reactions. acs.org The in-situ generation and immediate consumption of diazomethane in a flow system can significantly mitigate the associated risks by minimizing the amount of the hazardous reagent present at any given time. acs.org

Catalyst Selection: The Wolff rearrangement is typically catalyzed by silver salts. On a large scale, catalyst cost, recovery, and disposal are significant considerations. The development of more sustainable and recyclable catalysts is an area of active research.

An alternative to the Arndt-Eistert reaction is the conversion of the pyrazole precursor to a halomethyl derivative, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

Scale-Up Challenges in Cyanation and Hydrolysis:

Toxicity of Cyanide: Cyanide salts are highly toxic, and their use requires stringent safety protocols and waste treatment procedures. Continuous flow processes are also being developed for cyanation reactions to improve safety and control. researchgate.netnih.govsemanticscholar.orgacs.org

Hydrolysis Conditions: The hydrolysis of the nitrile or an ester precursor to the final carboxylic acid often requires strong acidic or basic conditions and elevated temperatures. On a large scale, this necessitates the use of corrosion-resistant reactors. The management of large volumes of acidic or basic waste streams is also a critical environmental consideration.

Process Optimization and Green Chemistry Considerations:

For the efficient and sustainable production of this compound, several process optimization strategies can be employed.

Catalyst Optimization: The use of heterogeneous catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture. Research into reusable and more environmentally friendly catalysts is a key aspect of green chemistry. researchgate.netjetir.org

Solvent Selection: Minimizing the use of volatile organic compounds (VOCs) and exploring the use of greener solvents like water or ionic liquids can significantly reduce the environmental footprint of the process. researchgate.net

Telescoping Reactions: Combining multiple reaction steps into a single "one-pot" or telescoped process without isolating intermediates can improve efficiency, reduce waste, and lower production costs. google.com

Table 2: Potential Process Improvements for Greener Synthesis

| Process Step | Traditional Method | Greener Alternative | Key Benefits |

|---|---|---|---|

| Pyrazole Formation | Batch reaction in organic solvent | Catalytic reaction in water or solvent-free conditions | Reduced solvent waste, potentially milder conditions. |

| Homologation | Arndt-Eistert with diazomethane in batch | In-situ generation of diazomethane in a flow reactor; alternative homologation routes | Enhanced safety, better control over hazardous intermediates. |

Advanced Spectroscopic and Structural Elucidation of 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

A definitive solid-state structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would be best determined by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and potential π-π stacking of the pyrazole (B372694) rings. However, no crystallographic data for this specific compound has been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. For this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methylene protons of the acetic acid moiety (a singlet), and the two protons on the pyrazole ring (two doublets). The carboxylic acid proton would likely appear as a broad singlet.

A ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom, including the two carbons of the ethyl group, the methylene carbon of the acetic acid group, the carbonyl carbon of the carboxylic acid, and the three distinct carbons of the pyrazole ring.

Currently, experimentally obtained and assigned ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the ethyl group, the pyrazole ring, and the acetic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

A thorough search did not yield any published 2D NMR data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

The broad O-H stretch of the carboxylic acid.

The C=O stretch of the carboxylic acid.

C-H stretching and bending vibrations of the ethyl and methylene groups.

Vibrations associated with the pyrazole ring (C=C, C=N, and C-N stretching).

Specific IR and Raman spectra for this compound have not been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn would confirm its elemental composition (C₇H₁₀N₂O₂). americanelements.com Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by identifying characteristic fragment ions resulting from the cleavage of the ethyl group, the loss of the carboxylic acid group, or the fragmentation of the pyrazole ring. While the molecular formula and weight are known, detailed experimental HRMS data and fragmentation analysis for this specific compound are not available. americanelements.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Aspects (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD), which are used to study chiral molecules, are not applicable for the stereochemical elucidation of this compound.

Chemical Reactivity, Transformations, and Stability of 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

Acid-Base Equilibria and Protonation States of the Pyrazole (B372694) Ring and Carboxylic Acid Group

The structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid features two primary sites for acid-base reactions: the pyridine-like nitrogen atom (N2) of the pyrazole ring, which can act as a weak base, and the carboxylic acid group, which is acidic.

The pyrazole ring itself is a weak base, with the pKa of its conjugate acid being approximately 2.5. mdpi.com The presence of the electron-donating ethyl group on the N1 position is expected to slightly increase the basicity of the N2 atom. The carboxylic acid group, conversely, readily donates a proton, with a pKa value typical for aliphatic carboxylic acids (around 4-5).

| pH Range | Predominant Species | Structural Representation |

|---|---|---|

| Strongly Acidic (pH < 2) | Cationic (Pyrazolium Cation) |  (Illustrative) (Illustrative) |

| Moderately Acidic to Neutral (pH ~3-6) | Neutral (Zwitterionic/Uncharged) |  (Illustrative) (Illustrative) |

| Basic (pH > 7) | Anionic (Carboxylate) |  (Illustrative) (Illustrative) |

Electrophilic and Nucleophilic Reactions on the Pyrazole Heterocycle

The aromatic character of the pyrazole ring allows it to undergo electrophilic substitution reactions. Due to the directing effects of the two nitrogen atoms and the substituents at positions 1 and 3, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. globalresearchonline.netpharmaguideline.comresearchgate.netchemicalbook.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) introduces a halogen atom at the C4 position. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) results in the formation of 4-nitro-2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. globalresearchonline.netscribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) yields the corresponding 4-sulfonic acid derivative. globalresearchonline.netscribd.com

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the C3 and C5 positions are rendered electron-deficient by the adjacent nitrogen atoms and can be susceptible to attack by strong nucleophiles under harsh conditions, or if the ring is activated by strongly electron-withdrawing groups. researchgate.netchemicalbook.com

| Reaction | Typical Reagents | Product at C4-Position |

|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ or CHCl₃ | 4-Bromo derivative |

| Chlorination | Cl₂ or N-Chlorosuccinimide (NCS) | 4-Chloro derivative |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro derivative |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 4-Sulfonic acid derivative |

Reactions Involving the Carboxylic Acid Side Chain (Esterification, Amidation, Decarboxylation)

The acetic acid side chain undergoes typical carboxylic acid reactions, providing a versatile handle for further chemical modification.

Esterification: In the presence of an acid catalyst, this compound reacts with various alcohols (R-OH) to form the corresponding esters. This reaction is fundamental for creating derivatives with modified solubility and pharmacokinetic properties.

Amidation: The carboxylic acid can be converted into amides through reaction with amines (R-NH₂). This transformation often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or activation of the carboxyl group, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂). researchgate.net

Decarboxylation: The removal of the carboxyl group as carbon dioxide can be achieved under certain conditions. While generally requiring high temperatures, the decarboxylation of pyrazole-carboxylic acids can be facilitated by catalysts, such as copper salts, in high-boiling solvents like quinoline. rsc.orggoogleapis.comgoogle.com

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) or SOCl₂ | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Decarboxylation | Heat, optional Cu catalyst | 3-methyl-1-ethyl-1H-pyrazole |

Thermal and Photochemical Degradation Pathways

Pyrazole and its derivatives are known for their considerable thermal stability, a characteristic attributed to their aromatic nature. mdpi.com Significant thermal degradation of this compound would likely commence at elevated temperatures, with the most probable initial pathway being the decarboxylation of the side chain. The pyrazole ring itself is robust and would require more extreme conditions to undergo cleavage. Studies on highly nitrated pyrazoles indicate that thermal stability is influenced by the substitution pattern on the ring. nih.govresearchgate.net

Oxidative and Reductive Reactivity Profiles

The pyrazole ring is generally resistant to both oxidation and reduction under mild conditions. globalresearchonline.netchemicalbook.com

Oxidative Reactivity: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the alkyl substituents (the ethyl group at N1 or the methylene (B1212753) group of the acetic acid side chain) before affecting the aromatic ring. pharmaguideline.com Enzymatic oxidation, for instance by cytochrome P-450, can lead to hydroxylation of the pyrazole ring, typically at the C4 position. nih.gov

Reductive Reactivity: The pyrazole ring is resistant to reduction by many common reagents. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst) can reduce the ring to pyrazoline and subsequently to pyrazolidine, but these reactions often demand high pressure and temperature. globalresearchonline.net The carboxylic acid group is also resistant to catalytic hydrogenation but can be reduced to the corresponding primary alcohol, 2-(1-ethyl-1H-pyrazol-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Coordination Chemistry and Metal Complex Formation

The presence of the pyridine-like N2 nitrogen atom and the carboxylate group makes this compound an excellent candidate as a ligand in coordination chemistry. nih.gov Pyrazole derivatives are well-documented for their ability to form stable complexes with a wide range of metal ions. mdpi.compen2print.orgbohrium.comresearchgate.net

Upon deprotonation of the carboxylic acid, the resulting carboxylate anion can coordinate to a metal center along with the N2 atom, acting as a bidentate chelating ligand. This chelation results in the formation of a stable five- or six-membered ring involving the metal ion. This compound can form mononuclear complexes with various transition metals, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). mdpi.comjohnshopkins.edu Furthermore, the carboxylate group can act as a bridging ligand between two metal centers, leading to the formation of polynuclear coordination polymers with interesting structural and magnetic properties. uninsubria.it

Biological and Pharmacological Investigations of 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

In Vitro Biological Target Identification and Mechanistic Studies

No information could be found regarding the in vitro biological targets or the mechanism of action of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.

Enzyme Inhibition Kinetics and Mechanism of Action

There are no available studies detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound.

Receptor Binding Affinity and Ligand-Receptor Interactions

Data on the receptor binding affinity and specific ligand-receptor interactions of this compound are not present in the current body of scientific literature.

Cellular Pathway Modulation and Signal Transduction Analysis

No research has been published that investigates the modulation of cellular pathways or provides a signal transduction analysis for this compound.

In Vivo Pharmacological Effects and Underlying Mechanisms

There is a lack of in vivo studies to characterize the pharmacological effects and the underlying mechanisms of this compound.

Anti-inflammatory Mechanisms and Cytokine Modulation

Specific anti-inflammatory mechanisms and data on cytokine modulation by this compound have not been reported.

Analgesic Action Pathways in Pain Models

There are no published findings on the analgesic action pathways of this compound in any pain models.

While the broader class of pyrazole-containing compounds has been investigated for a variety of pharmacological activities, including anti-inflammatory and analgesic effects, these general findings cannot be specifically attributed to this compound without direct experimental evidence.

Neuropharmacological Mechanisms and Central Nervous System Activity

There is no available information on the neuropharmacological mechanisms or the central nervous system activity of this compound.

Biotransformation and Metabolic Fate

Absorption, Distribution, and Excretion Profiles

No studies detailing the absorption, distribution, and excretion profiles of this compound have been found in the public domain.

Hepatic Metabolism and Identification of Metabolites

Information regarding the hepatic metabolism of this compound and the identification of its metabolites is not available in the current scientific literature.

Interspecies Metabolic Comparisons

There are no published data on the interspecies metabolic comparisons for this compound.

Toxicological Mechanisms and Cellular Responses

Cytotoxicity and Apoptosis Induction Mechanisms

No research has been published detailing the cytotoxicity or the mechanisms of apoptosis induction related to this compound.

Genotoxicity and Mutagenicity Pathways

The genotoxic and mutagenic potential of pyrazole (B372694) derivatives appears to be highly dependent on the specific chemical structure and the nature of their substituents. There is no direct evidence to classify this compound as genotoxic or mutagenic. However, studies on other pyrazole compounds suggest that this class of molecules can interact with genetic material through various mechanisms.

One potential pathway for genotoxicity is the induction of oxidative stress. A study investigating several methyl-pyrazole pesticides, including tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad, found that these compounds induced DNA damage in human cell lines. nih.gov The researchers observed an increase in reactive oxygen species (ROS) in cells treated with these methyl-pyrazoles, suggesting that the DNA damage is likely mediated by oxidative stress. nih.gov This mechanism involves the generation of free radicals that can damage DNA, leading to mutations and chromosomal aberrations if not repaired.

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has yielded varied results for different pyrazole derivatives. youtube.combiotoxicity.com For instance, a series of pyrazolo[3,4-b]pyridine derivatives were found to be non-genotoxic in the Ames/Salmonella test system at concentrations up to 5 mM. nih.gov In contrast, a study on 1-pyrazolines demonstrated that N-oxidation could influence their mutagenic potency in the Ames assay, indicating that metabolic activation can play a crucial role in the mutagenicity of certain pyrazole compounds. researchgate.net

These findings highlight that while some pyrazole derivatives are not mutagenic in standard assays, others may induce genetic damage, potentially through mechanisms like oxidative stress or following metabolic activation. The specific substituents on the pyrazole ring are likely to be key determinants of this activity.

| Compound/Derivative Class | Test System | Key Findings | Potential Pathway | Reference |

|---|---|---|---|---|

| Methyl-pyrazole pesticides (tebufenpyrad, bixafen, fenpyroximate, tolfenpyrad) | Human cell lines (SH-SY5Y, Jurkat) | Demonstrated genotoxic activity, inducing DNA damage. | Induction of oxidative stress and increased reactive oxygen species (ROS). | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Ames/Salmonella test | Determined not to exhibit genotoxic effects at test doses up to 5 mM. | Not applicable (found to be non-genotoxic in this assay). | nih.gov |

| 1-Pyrazoline derivatives | Ames assay (Salmonella typhimurium TA1535, Escherichia coli WP2uvrA) | Mutagenic potency was influenced by N-oxidation, suggesting metabolic activation affects genotoxicity. | Potential for DNA alkylation, with mutagenicity influenced by metabolic changes to the molecule. | researchgate.net |

Organ-Specific Toxicity Mechanisms

Based on toxicological studies of pyrazole and its derivatives, the liver and kidneys are potential target organs for toxicity. The mechanisms underlying organ-specific toxicity are often related to metabolic activation and the induction of cellular stress.

Hepatotoxicity (Liver Toxicity)

The liver is a primary site for the metabolism of foreign compounds, which can sometimes lead to the formation of toxic byproducts. uct.ac.za Pyrazole itself has been shown to induce oxidative liver injury in animal models, particularly in subjects with compromised antioxidant defense systems. nih.gov This suggests that individuals with underlying liver conditions or genetic predispositions that affect their ability to handle oxidative stress may be more susceptible to liver damage from certain pyrazole compounds.

Furthermore, pyrazole has been observed to potentiate the hepatotoxicity of other substances, such as tumor necrosis factor-alpha (TNFα). researchgate.net This potentiation is linked to increased oxidative and nitrosative stress within the liver. The induction of certain cytochrome P450 enzymes, like CYP2E1, by pyrazole can lead to an increased production of ROS, contributing to liver damage. researchgate.net

Nephrotoxicity (Kidney Toxicity)

The kidneys are also susceptible to damage from chemical compounds due to their role in concentrating and excreting waste products. uct.ac.za While direct evidence for the nephrotoxicity of this compound is absent, studies on related compounds suggest that the kidney can be a target organ. For instance, 4-methylpyrazole (B1673528) has been investigated for its protective effects against acetaminophen-induced acute kidney injury. nih.gov This indicates that pyrazole-like structures can interact with renal pathways, and while some may be protective, others could potentially be harmful. The high blood flow and concentration of substances in the renal tubules make the kidneys vulnerable to toxic insults. uct.ac.za

| Compound/Derivative | Target Organ | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyrazole | Liver | Induced oxidative liver injury in Nrf2 knockout mice. | Impaired antioxidant capacity leading to increased oxidative stress. | nih.gov |

| Pyrazole | Liver | Potentiated TNFα-induced hepatotoxicity. | Elevated oxidative and nitrosative stress; induction of CYP2E1. | researchgate.net |

| 4-Methylpyrazole | Kidney | Protective against acetaminophen-induced acute kidney injury. | Interaction with renal metabolic pathways (mechanism of protection suggests the kidney is a target for pyrazole-like compounds). | nih.gov |

Computational Chemistry and Theoretical Studies of 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.com For 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, these calculations can determine its optimized molecular geometry, electron distribution, and orbital energies.

Electronic Properties and Reactivity: Key insights are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com

Reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from these orbital energies. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will behave in chemical reactions. For instance, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrostatic interactions. tandfonline.com

Illustrative Quantum Chemical Descriptors

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 3.5 to 4.5 | Measures the power to attract electrons. |

| Chemical Hardness (η) | 2.5 to 3.5 | Measures resistance to change in electron distribution. |

Note: The values in this table are representative examples based on DFT calculations for similar pyrazole (B372694) derivatives and serve to illustrate the type of data generated.

Conformational Analysis and Energy Landscapes of the Molecule

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that result from rotation around single bonds, particularly within the ethyl and acetic acid side chains.

By systematically rotating these bonds and calculating the potential energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. Computational methods like molecular mechanics or higher-level quantum mechanics are employed for these analyses. eurasianjournals.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. nih.gov This method is central to drug discovery and involves placing the ligand (this compound) into the binding site of a receptor and scoring the different poses based on their binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein. nih.govtandfonline.com Analysis of the simulation trajectory can yield valuable information on the binding free energy and the persistence of critical intermolecular interactions. nih.gov

Typical Molecular Docking and MD Simulation Parameters

| Parameter | Description | Example Target |

|---|---|---|

| Binding Affinity | A calculated score (e.g., in kcal/mol) predicting the strength of the ligand-receptor interaction. | Cyclooxygenase (COX) enzymes, kinases, etc. |

| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonding, pi-stacking, or hydrophobic contacts. | TYR 385, ARG 120, SER 530 in COX-2. |

| RMSD | Root Mean Square Deviation, used in MD simulations to measure the stability of the protein and ligand over time. | A stable complex shows low RMSD fluctuations. |

Note: This table illustrates the type of information obtained from docking and MD studies. The specific targets and residues are examples from studies on related anti-inflammatory pyrazole compounds.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net For a class of compounds including this compound, a QSAR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, hydrophobic) with experimentally measured biological activity, such as enzyme inhibition. ijsdr.orgresearchgate.net

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized derivatives.

Identify the key molecular features that enhance or diminish activity.

Guide the rational design of more potent or selective compounds.

The development of a QSAR model involves selecting a dataset of related molecules, calculating a wide range of molecular descriptors, building a statistical model (e.g., using multiple linear regression or machine learning), and rigorously validating its predictive power. researchgate.net

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, providing a detailed understanding that is often difficult to obtain through experiments alone. For reactions involving this compound, such as its synthesis or metabolic degradation, computational methods can be used to identify the reactants, products, intermediates, and, most importantly, the transition states.

By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions, predicting reaction outcomes, and understanding the fundamental reactivity of the molecule. mdpi.com

Structure Activity Relationship Sar Studies and Analogue Synthesis for 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

Rational Design Principles for Pyrazole (B372694) Acetic Acid Analogues

The design of analogues of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the application of bioisosterism, where functional groups are replaced with other groups that have similar physical or chemical properties, to probe the steric and electronic requirements of the target binding site. For instance, the carboxylic acid moiety, a common pharmacophoric feature, is often a target for bioisosteric replacement to improve properties like membrane permeability and metabolic stability.

Another core principle is the systematic exploration of the substitution pattern on the pyrazole ring. The electronic nature of the pyrazole ring, with its electron-rich C4 position and electron-deficient C3 and C5 positions, makes it amenable to various substitution reactions. The introduction of different substituents allows for the modulation of the molecule's lipophilicity, polarity, and hydrogen bonding capacity, all of which can significantly influence its biological activity. Furthermore, computational modeling and pharmacophore mapping are increasingly utilized to guide the design of new analogues by identifying the essential spatial arrangement of chemical features required for optimal target interaction.

Synthesis of Systematically Modified Analogues of this compound

The synthesis of analogues of this compound typically involves multi-step sequences that allow for the introduction of diversity at various positions of the molecule. A common synthetic approach to the pyrazole core is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of the parent compound and its analogues, ethyl 4,4-diethoxyacetoacetate can be reacted with ethylhydrazine (B1196685) to regioselectively form the ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate, which is then hydrolyzed to the desired carboxylic acid.

Systematic modifications can be introduced by varying the starting materials. For example, using different N-alkylhydrazines allows for the synthesis of analogues with various substituents at the N1 position. Substituents on the pyrazole ring can be introduced by using appropriately substituted 1,3-dicarbonyl precursors or through post-synthetic modification of the pyrazole ring. For instance, electrophilic substitution reactions, such as halogenation or nitration, can be employed to introduce substituents at the C4 position. The acetic acid side chain can also be modified, for example, by converting the carboxylic acid to amides, esters, or other bioisosteres through standard coupling reactions.

Impact of Substitutions on the Pyrazole Ring on Biological Activity

The nature and position of substituents on the pyrazole ring have a profound impact on the biological activity of this compound analogues. Structure-activity relationship studies have shown that even minor changes to the substitution pattern can lead to significant variations in potency and selectivity.

The following table summarizes the general impact of substitutions at different positions of the pyrazole ring on the biological activity of pyrazole acetic acid analogues, based on findings from various studies on related pyrazole derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| C4 | Halogen (e.g., Cl, Br) | Often leads to an increase in potency. |

| C4 | Small alkyl (e.g., methyl) | Can either increase or decrease activity depending on the target. |

| C5 | Aryl or heteroaryl | Can significantly enhance potency and introduce selectivity. |

| C5 | Small alkyl | May be tolerated or lead to a slight decrease in activity. |

Influence of Modifications to the Ethyl Group and Carboxylic Acid Moiety

Modifications to the N1-ethyl group and the carboxylic acid moiety of this compound are critical for fine-tuning the compound's pharmacokinetic and pharmacodynamic properties.

Modifications of the N1-Ethyl Group: The alkyl group at the N1 position plays a significant role in defining the molecule's interaction with the target. Varying the length and branching of the alkyl chain can impact the compound's lipophilicity and its fit within the binding pocket. For instance, replacing the ethyl group with larger or more complex alkyl groups can either enhance or diminish biological activity, depending on the steric constraints of the target. Regioselective N1-alkylation is a key synthetic challenge, and various methods have been developed to control the outcome of this reaction.

Elucidation of Key Pharmacophoric Features for Target Engagement

The elucidation of the key pharmacophoric features of this compound and its analogues is essential for understanding their mechanism of action and for the rational design of new, more potent compounds. A pharmacophore model for this class of compounds would typically include several key features:

A Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with the biological target.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid moiety (or its bioisostere) is a critical feature that can act as both a hydrogen bond donor and acceptor, often forming a salt bridge with a basic residue in the active site of the target.

A Hydrophobic Region: The ethyl group at the N1 position and any lipophilic substituents on the pyrazole ring contribute to a hydrophobic region that can interact with nonpolar pockets in the target protein.

Defined Spatial Arrangement: The relative orientation of these features is crucial for optimal binding. The pyrazole ring acts as a scaffold, holding the other pharmacophoric elements in a specific three-dimensional arrangement.

Computational studies, such as molecular docking and 3D-QSAR, combined with experimental data from SAR studies, are instrumental in defining and refining the pharmacophore model for this class of compounds. Understanding these key features allows for the design of new analogues with improved affinity and selectivity for their biological target.

Advanced Analytical Methodologies for 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods with Advanced Detection (e.g., MS/MS, CAD)

A thorough literature search did not identify specific, peer-reviewed studies detailing the development and validation of HPLC or GC methods for the quantification of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.

In principle, for a molecule with the structural properties of this compound (a carboxylic acid with a heterocyclic pyrazole (B372694) core), reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be a suitable approach. This method offers high sensitivity and selectivity, which are critical for analysis in complex matrices. A hypothetical LC-MS/MS method would involve optimization of chromatographic conditions and mass spectrometric parameters.

Table 1: Hypothetical HPLC-MS/MS Parameters for Analysis This table is illustrative and not based on published experimental data for this specific compound.

| Parameter | Example Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution from 5% to 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

| Product Ions (m/z) | Two to three specific fragment ions for quantification and qualification |

| Detector | Triple Quadrupole (QqQ) or Orbitrap |

Gas chromatography (GC) would likely require derivatization of the carboxylic acid group to increase volatility and thermal stability, for example, through silylation or esterification. However, no GC methods have been reported for this compound.

Capillary Electrophoresis (CE) for High-Resolution Separations and Purity Assessment

There are no specific published applications of Capillary Electrophoresis (CE) for the analysis of this compound. CE is a powerful technique known for its high separation efficiency and minimal sample consumption, making it well-suited for purity assessment of pharmaceuticals and related substances. For an acidic compound like this, capillary zone electrophoresis (CZE) would be a primary mode of separation, where the molecule's migration would be influenced by its charge-to-size ratio under a specific buffer pH.

Bioanalytical Method Validation for Quantification in Biological Fluids and Tissues

No validated bioanalytical methods for the quantification of this compound in biological fluids (e.g., plasma, urine) or tissues were found in the scientific literature.

The validation of such a method would typically follow guidelines from regulatory bodies like the FDA or EMA, and would need to establish key performance characteristics. wum.edu.pl

Table 2: Standard Bioanalytical Method Validation Parameters This table outlines standard validation criteria and is not based on specific data for the target compound.

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | CV of matrix factor across different lots should be ≤ 15%. |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the nominal concentration. |

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Biodegradation Kinetics and Identification of Environmental Metabolites

The rate at which a compound biodegrades and the identity of its breakdown products are critical for a comprehensive environmental risk assessment.

Biodegradation Kinetics:

The biodegradation of pyrazole-containing herbicides often follows first-order or more complex kinetics, with half-lives ranging from days to months depending on the specific compound and environmental conditions. For instance, the herbicide pyrasulfotole, which contains a pyrazole (B372694) ring, has a reported half-life in soil of around 10 to 30 days. It is plausible that 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would exhibit a similar range of biodegradation rates.

Factors influencing biodegradation kinetics include:

Soil type and organic matter content

Microbial population density and diversity

Temperature and moisture content

pH

Identification of Environmental Metabolites:

The biodegradation of this compound is anticipated to proceed through the transformation of its side chains and eventual cleavage of the pyrazole ring. Potential initial metabolic pathways could involve:

De-ethylation: Removal of the ethyl group from the nitrogen atom of the pyrazole ring.

Oxidation of the acetic acid side chain: This could lead to the formation of shorter-chain carboxylic acids or other oxidized products.

Hydroxylation of the pyrazole ring: Introduction of a hydroxyl group onto the pyrazole ring is a common metabolic step for aromatic compounds.

Following these initial transformations, further degradation would likely involve the opening of the pyrazole ring, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic nitrogen). The metabolism of pyrazole itself in mammals has been shown to produce hydroxylated and conjugated derivatives.

A hypothetical degradation pathway could lead to the formation of metabolites such as:

2-(1H-pyrazol-3-yl)acetic acid

1-ethyl-1H-pyrazole-3-carboxylic acid

(1-ethyl-1H-pyrazol-3-yl)methanol

Potential Environmental Metabolites of this compound

| Metabolite Name | Potential Formation Pathway | Expected Persistence |

|---|---|---|

| 2-(1H-pyrazol-3-yl)acetic acid | De-ethylation | Likely to be further biodegradable |

| 1-ethyl-1H-pyrazole-3-carboxylic acid | Oxidation of the acetic acid side chain | May be more persistent than the parent compound |

| (1-ethyl-1H-pyrazol-3-yl)methanol | Reduction of the carboxylic acid | Likely to be readily biodegradable |

Ecotoxicity Mechanisms on Non-Target Organisms

Aquatic Organisms:

Algae and Aquatic Plants: As primary producers, any adverse effects on algae could have cascading impacts on the aquatic food web. Pyrazole-based herbicides are known to inhibit specific enzymes in plants, and while this compound is not a registered herbicide, its potential for phytotoxicity cannot be dismissed without testing.

Invertebrates: Aquatic invertebrates such as Daphnia magna are standard test organisms for ecotoxicity. The mode of action of many pyrazole-containing insecticides involves interference with the nervous system. While the structural features of this compound differ from these insecticides, neurotoxic effects in invertebrates are a potential concern.

Fish: Fish are important indicators of aquatic ecosystem health. The toxicity of pyrazole derivatives to fish can vary widely depending on the specific compound. Potential mechanisms of toxicity could include disruption of metabolic processes or neurological function.

Terrestrial Organisms:

Soil Microorganisms: Soil microbes are vital for nutrient cycling. The introduction of a xenobiotic compound can alter the structure and function of microbial communities. While some microorganisms may be able to degrade the compound, others may be inhibited by it.

Earthworms: Earthworms are key soil invertebrates and are often used in ecotoxicological testing. They can be exposed to chemicals through ingestion of soil and through dermal contact.

Non-target Plants: The potential for phytotoxicity to terrestrial plants would be a concern, particularly if the compound has herbicidal properties.

General Ecotoxicity of Pyrazole Derivatives (Illustrative)

| Organism | Endpoint | Toxicity Range (LC50/EC50) | Reference Compound Type |

|---|---|---|---|

| Algae (Raphidocelis subcapitata) | Growth Inhibition (EC50) | 0.1 - 10 mg/L | Pyrazole Herbicides |

| Daphnia (Daphnia magna) | Immobilization (EC50) | 1 - 100 mg/L | Various Pyrazole Derivatives |

| Fish (Oncorhynchus mykiss) | Acute Toxicity (LC50) | >10 mg/L | Pyrazole Fungicides |

Principles of Green Chemistry in the Synthesis and Handling of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis and handling of this compound can be designed to be more sustainable.

Green Synthesis Approaches:

Traditional methods for synthesizing pyrazoles can involve the use of hazardous reagents and solvents. rsc.org Green chemistry offers several alternatives:

Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol (B145695), or supercritical CO2 can significantly reduce the environmental footprint of the synthesis. nih.gov

Catalysis: The use of efficient and recyclable catalysts, such as solid acids or enzymes, can improve atom economy and reduce waste. nih.gov Biocatalysis, in particular, offers the potential for highly selective reactions under mild conditions. nih.gov

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot and multicomponent reactions are often employed to achieve high atom economy in the synthesis of pyrazole derivatives. nih.gov

A potential green synthesis of this compound could involve the condensation of a β-keto ester with ethylhydrazine (B1196685), followed by hydrolysis, using a green solvent and a recyclable catalyst.

Sustainable Handling and Use:

Beyond the synthesis, the principles of green chemistry also apply to the handling and lifecycle of the chemical.

Design for Degradation: Ideally, the compound should be designed to degrade into benign products after its intended use, preventing long-term environmental persistence.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring can help to minimize the formation of byproducts and ensure the efficiency of the reaction.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and reaction conditions that minimize the potential for chemical accidents is a crucial aspect of green chemistry.

Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Utilizing multicomponent reactions to incorporate all reactants into the final product. nih.gov |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. rsc.org |

| Designing Safer Chemicals | Considering the toxicological profile of the target molecule during the design phase. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents as the reaction medium. nih.gov |

| Design for Energy Efficiency | Employing microwave or ultrasonic-assisted synthesis to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Designing a synthetic route that avoids the need for protecting groups. |

| Catalysis | Using recyclable and highly efficient catalysts to minimize waste. nih.gov |

| Design for Degradation | Incorporating functional groups that are susceptible to environmental degradation. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction progress to optimize conditions and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable reagents and solvents. |

Future Perspectives, Research Challenges, and Emerging Directions for 2 1 Ethyl 1h Pyrazol 3 Yl Acetic Acid

Identification of Novel Biological Applications and Therapeutic Potentials

The core pyrazole (B372694) structure is a "privileged scaffold," known to interact with a wide array of biological targets, conferring diverse pharmacological activities. nih.gov While the specific biological profile of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is not extensively documented in current literature, its structural components—the N-ethylated pyrazole ring and the acetic acid side chain—provide a strong basis for future therapeutic exploration.

Future research will likely focus on screening this compound and its derivatives against various diseases. The broad spectrum of activities demonstrated by analogous pyrazole compounds suggests several promising avenues for investigation. These include roles as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents. mdpi.comnih.gov High-throughput screening campaigns against panels of kinases, proteases, and receptors could uncover novel biological activities. For instance, many pyrazole derivatives act as inhibitors of key signaling proteins in cancer, such as EGFR and CDK, or enzymes like COX-2 in inflammation. The acetic acid moiety can enhance solubility and provide an additional interaction point with biological targets, potentially modulating the activity and pharmacokinetic properties compared to other substituted pyrazoles.

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Pyrazole Scaffold |

|---|---|---|

| Oncology | Kinases (e.g., EGFR, BTK, CDK), Tubulin, DNA | Pyrazole derivatives are core components of numerous kinase inhibitors and other anticancer agents. |

| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | The pyrazole ring is central to several non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteases | A broad range of antimicrobial and antifungal activities have been reported for pyrazole-containing compounds. mdpi.com |

| Neurological Disorders | Cannabinoid Receptors (CB1), H2-Receptors | Drugs like rimonabant (B1662492) and betazole (B1666917) demonstrate the interaction of pyrazoles with CNS targets. nih.gov |

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Traditional synthesis of pyrazole derivatives often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which may involve harsh conditions and generate significant waste. mdpi.com Future research must pivot towards more efficient and environmentally benign synthetic strategies.

Unconventional Synthetic Routes: Emerging methods such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields for pyrazole formation. mdpi.com These techniques offer enhanced energy transfer and reaction rates compared to conventional heating. Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly atom-economical approach to constructing complex pyrazole derivatives from simple precursors in a single step. nih.gov Solvent-free reactions, employing grinding or benign ionic liquids, also present a green alternative to traditional solvent-based methods. mdpi.com

Biocatalytic Approaches: Biocatalysis offers a powerful tool for the synthesis of complex molecules under mild, aqueous conditions with high chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of the pyrazole core is still a developing field, enzymes could be employed for the modification of this compound. researchgate.net For example, carboxylate reductases (CARs) could be used to reduce the acetic acid moiety to the corresponding aldehyde or alcohol, providing access to new derivatives. rwth-aachen.de Lipases and esterases could be used for the stereoselective esterification or hydrolysis of related esters. The discovery and engineering of novel enzymes for heterocyclic synthesis is a significant research challenge that could revolutionize the production of this and other pyrazole compounds. researchgate.net

| Approach | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Conventional Synthesis | Stepwise cyclocondensation, often with heating in organic solvents. mdpi.com | Well-established and versatile. | Harsh conditions, solvent waste, moderate yields. |

| Microwave/Ultrasound | Use of alternative energy sources to accelerate reactions. mdpi.com | Rapid reaction times, higher yields, energy efficiency. | Specialized equipment, scalability for industrial processes. |

| Multicomponent Reactions | One-pot combination of three or more reactants. nih.gov | High atom economy, reduced waste, operational simplicity. | Requires careful optimization of reaction conditions. |

| Biocatalysis | Use of enzymes (e.g., CARs, lipases) for synthesis or modification. researchgate.netrwth-aachen.de | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery, stability, and substrate scope limitations. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Science

Artificial intelligence (AI) and machine learning (ML) are poised to transform the discovery and design of novel molecules. For a scaffold like this compound, these computational tools offer immense potential.

In drug discovery, ML models can be trained on large datasets of known pyrazole derivatives to predict the biological activity of new, virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can identify key structural features that correlate with potency and selectivity against specific targets. AI can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the in silico filtering of candidates with poor pharmacokinetic profiles, thereby reducing the failure rate in later-stage development. Generative AI models can even design novel derivatives of the parent compound, optimized for desired properties like target affinity and low toxicity.

In material science, AI can accelerate the discovery of advanced materials incorporating the pyrazole acetic acid core. By analyzing structural data, ML algorithms can predict material properties such as the porosity and stability of a metal-organic framework (MOF) or the photophysical characteristics of a fluorescent probe. This predictive power allows researchers to screen vast virtual libraries of potential materials, prioritizing the most promising candidates for synthesis and experimental validation.

Development of Advanced Functional Materials Incorporating the Pyrazole Acetic Acid Core

The unique structure of this compound, featuring both a nitrogen-rich heterocyclic ring and a carboxylic acid functional group, makes it an attractive building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): The pyrazole ring's nitrogen atoms are excellent ligands for coordinating with metal ions, while the carboxylate group can act as a linker to form robust, porous frameworks. dtu.dkrsc.org MOFs constructed from pyrazole-carboxylate ligands have shown significant promise in applications such as gas storage, selective gas capture (e.g., formaldehyde), and catalysis. dtu.dkresearchgate.net The specific geometry and ethyl substitution of the title compound could lead to MOFs with unique pore structures and functionalities.

Fluorescent Probes and Chemosensors: Pyrazole derivatives are known to exhibit interesting photophysical properties and are often used in the development of fluorescent dyes and chemosensors. rsc.orgnih.gov The pyrazole core can be part of a larger conjugated system, and its nitrogen atoms can act as binding sites for metal ions or other analytes. The detection of a target analyte can trigger a change in the fluorescence emission, enabling sensitive detection. Future work could involve incorporating the this compound scaffold into larger chromophores to create novel sensors for environmental or biological monitoring. rsc.org

Functional Polymers: The carboxylic acid group provides a handle for incorporating the molecule into polymers. It can be converted into an ester or amide and polymerized to create materials with the pyrazole moiety as a pendant group. Such polymers could have applications as specialty plastics, ion-exchange resins, or materials with unique optical or electronic properties. mdpi.com

| Material Type | Key Structural Feature(s) | Potential Application(s) |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Pyrazole nitrogen atoms (coordination sites) and carboxylate group (linker). dtu.dkrsc.org | Gas storage, chemical separations, catalysis, sensing. researchgate.netdigitellinc.com |

| Fluorescent Probes | Pyrazole ring as part of a conjugated system, N-atoms as binding sites. rsc.org | Detection of metal ions, anions, and biomolecules. nih.gov |

| Functional Polymers | Carboxylic acid group for polymerization (as ester/amide). mdpi.com | Specialty polymers, corrosion inhibitors, organic electronics. |

Addressing Sustainability Challenges in the Synthesis and Industrial Implementation